6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid typically involves the nitration of furan derivatives followed by cyclization with quinoline precursors. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the quinoline moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitro, amino, and substituted quinoline derivatives, which can be further utilized in various applications.
Scientific Research Applications
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline core can interact with DNA and proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: Similar structure but with a chloro substituent instead of a nitro group.
7-Piperazinylquinolones with methylene-bridged nitrofuran scaffold: These compounds have a piperazinyl group and a methylene bridge linking the nitrofuran and quinoline moieties.
Uniqueness
6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is unique due to its specific combination of a nitrofuran and quinoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
116761-66-1 |
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Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) |
InChI Key |
DWAGOFGQWGEHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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